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Xylenes

Coating formulation Evaporation kinetics VOC control

Choose mixed xylenes (CAS 1330-20-7) for formulation-critical solvent applications where single-isomer premiums are unjustified. This commercial isomer blend delivers optimal solvency (HSP 18.2 MPa¹ᐟ², dipole 0.70 D), 3.2× slower evaporation than toluene preventing film defects in alkyds, epoxies, and varnishes, and 10% higher biodegradability (80% conversion) vs 1,2,4-trimethylbenzene under biofiltration—reducing compliance costs. At 2–5× lower cost than isolated isomers, mixed xylenes is the economically rational specification for rubber cements, printing inks, and industrial degreasers.

Molecular Formula C₈H₁₀
Molecular Weight 106.16
CAS No. 1330-20-7
Cat. No. B1142099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylenes
CAS1330-20-7
SynonymsDimethylbenzene;  Entellan New;  Xylol;  ZEP-RD; 
Molecular FormulaC₈H₁₀
Molecular Weight106.16
Structural Identifiers
SMILESCC1=CC=CC=C1C
InChIInChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992), Solubility in water: none, 0.02%

Structure & Identifiers


Interactive Chemical Structure Model





Xylenes (CAS 1330-20-7): Technical Baseline and Procurement-Relevant Specifications for Mixed Isomers


Xylenes (CAS 1330-20-7) is a commercial mixture of three dimethylbenzene isomers—ortho-xylene, meta-xylene, and para-xylene—typically containing ethylbenzene as a minor component, with meta-xylene as the predominant isomer [1]. As an aromatic hydrocarbon solvent with molecular weight 106.17 g/mol, xylenes exhibits a density of 0.860–0.870 g/cm³ at 25°C, a boiling point range of 137–140°C, and a flash point of 23–27°C [2]. Commercial mixed xylenes contain approximately 40–65% meta-xylene, up to 20% each of ortho-xylene, para-xylene, and ethylbenzene, with composition varying by production source [1].

Why Mixed Xylenes Cannot Be Arbitrarily Replaced by Single Isomers, Toluene, or Trimethylbenzenes in Industrial Applications


Mixed xylenes occupies a distinct performance niche that cannot be assumed transferable to single xylene isomers, lower alkylbenzenes such as toluene, or higher alkylbenzenes such as trimethylbenzenes. Single-isomer xylenes (e.g., o-xylene, p-xylene) command substantial cost premiums—typically 2–5× higher—driven by energy-intensive separation requirements, yet offer no solubility or evaporation-rate advantage for general solvent applications where the mixed isomer blend already provides optimal balance . Toluene evaporates 3.2× faster than xylenes [1], which can compromise film formation and increase VOC emission rates in coatings. Conversely, 1,2,4-trimethylbenzene exhibits significantly lower biodegradability than xylenes in environmental remediation contexts [2]. The following quantitative evidence substantiates that mixed xylenes occupies a specific performance envelope warranting intentional selection over these alternatives.

Xylenes (CAS 1330-20-7) Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Key Comparators


Evaporation Rate: Mixed Xylenes Is 3.2× Slower Than Toluene, Optimizing Film Formation in Coatings

Mixed xylenes exhibits an evaporation rate 3.2 times slower than toluene under identical conditions [1]. This slower evaporation profile reduces solvent popping, orange peel defects, and viscosity drift during application, while still maintaining sufficient volatility for practical dry times. In contrast, toluene's rapid evaporation can compromise film leveling and increase VOC emission rates per unit time [2]. For applications requiring toluene substitution while preserving film quality, mixed xylenes provides a directly quantifiable performance advantage.

Coating formulation Evaporation kinetics VOC control

Vapor Pressure: Xylenes' Lower Volatility (6–7 mmHg vs Toluene's 22 mmHg) Reduces VOC Emissions in Industrial Processes

Mixed xylenes exhibits a vapor pressure of 6–7 mmHg at 20–25°C [1], compared to toluene's 22 mmHg at 20°C [2]. This approximately 3–4× lower vapor pressure directly translates to reduced VOC emission rates from open vessels, cleaning operations, and coating applications. The lower volatility of xylenes enables compliance with VOC emission limits while maintaining effective solvency, a balance that faster-evaporating toluene cannot achieve without engineering controls . This quantifiable difference directly impacts facility permitting, emission calculations, and occupational exposure management.

VOC compliance Environmental regulation Industrial hygiene

Biofiltration Biodegradability: Xylenes Achieves 80% Conversion, Outperforming 1,2,4-Trimethylbenzene (70%) for Environmental Remediation

In a controlled comparative study using compost-based biofiltration units operated under identical laboratory conditions, xylenes achieved a maximum biodegradation conversion of 80%, whereas 1,2,4-trimethylbenzene reached only 70% maximum conversion [1]. Toluene, included in the same study, achieved 95% conversion, establishing a clear biodegradability hierarchy: toluene > xylenes > trimethylbenzene. This pattern correlates with the degree of substitution around the aromatic ring [1]. For industrial facilities employing biofiltration for VOC abatement, xylenes offers a quantifiable 10 percentage-point advantage in achievable conversion efficiency over trimethylbenzene alternatives.

Biofiltration VOC biodegradation Environmental remediation

Solubility Parameter: Xylenes' δ=18.2 MPa¹ᐟ² Positions It Between Toluene (18.3) and Higher Aromatics for Optimized Resin Compatibility

Xylenes exhibits a Hildebrand solubility parameter of 18.2 MPa¹ᐟ² [1], closely matching toluene (18.3 MPa¹ᐟ²) while providing the slower evaporation profile documented above. The dipole moment of xylenes (0.70 D) exceeds that of toluene (0.36 D), contributing to enhanced interaction with moderately polar resins [1]. Hansen solubility parameters for o-xylene are reported as δD=17.8, δP=1.0, δH=3.1 MPa¹ᐟ² [2]. This solubility parameter positioning enables xylenes to dissolve a broad spectrum of alkyd resins, epoxies, and synthetic enamels while maintaining formulation stability that faster-evaporating toluene cannot sustain.

Solubility parameters Resin compatibility Polymer swelling

Procurement Economics: Mixed Xylenes Offers ~2–5× Cost Advantage Over Single-Isomer Xylenes Without Functional Sacrifice in Solvent Applications

Single-isomer xylenes (o-xylene, p-xylene) command substantial cost premiums relative to mixed xylenes due to the energy-intensive separation required to isolate individual isomers from the C8 aromatic stream. The boiling points of the three isomers are very close (m-xylene 139.1°C, p-xylene 138.4°C, o-xylene 144.5°C), making fractional distillation extremely difficult and costly [1][2]. Mixed xylenes is produced directly from catalytic reforming without isomer separation, whereas single-isomer grades require additional separation infrastructure—accounting for their 2–5× price premium . For solvent applications where isomeric purity does not impact performance, mixed xylenes provides functionally equivalent solvency at substantially lower procurement cost.

Procurement cost Separation economics Solvent selection

Metabolic Enzyme Induction: Xylenes Is More Effective at Inducing Cytochrome P-450 Than Toluene, Relevant to Toxicology Risk Assessment

In a comparative in vivo study using male Sprague-Dawley rats administered 20 mmol/kg hydrocarbon daily for 3 days, xylenes demonstrated greater effectiveness at inducing cytochrome P-450 dependent enzymes than toluene [1]. Specifically, xylenes elevated cytochrome P-450 levels and induced aminopyrine N-demethylase and aniline hydroxylase activities, whereas toluene was equipotent at inducing both oxidative and conjugative enzyme systems [1]. This differential metabolic induction profile is relevant for occupational exposure assessment and toxicological risk evaluation when selecting among aromatic solvents, as enzyme induction can alter the metabolism of co-exposed compounds.

Toxicology Cytochrome P-450 Metabolic induction

Xylenes (CAS 1330-20-7): Evidence-Backed Industrial Application Scenarios Based on Quantitative Performance Data


Oil-Based Coatings and Enamels Requiring Balanced Evaporation for Defect-Free Film Formation

Mixed xylenes is the solvent of choice for alkyd paints, synthetic enamels, varnishes, and epoxies where its 3.2× slower evaporation rate than toluene [1] prevents solvent popping, orange peel, and viscosity drift during application and curing. The solubility parameter of 18.2 MPa¹ᐟ² with dipole moment 0.70 D [2] provides broad compatibility with common coating resins while maintaining sufficient volatility for practical dry times. Formulators seeking to replace toluene for VOC reduction benefit from xylenes' lower vapor pressure (6–7 mmHg at 20–25°C) [3] without sacrificing solvency power [4].

Industrial Cleaning and Degreasing Operations with VOC Emission Constraints

Xylenes is specified in paint-brush cleaners, equipment degreasers, and industrial wipe solvents where effective solvency must be balanced against VOC emission limits. Commercial formulations utilize xylenes at 90% concentration in brush cleaner compositions due to its resin-dissolving capability and suitable evaporation profile [1]. The vapor pressure of 6–7 mmHg [2] reduces airborne emissions compared to toluene (22 mmHg), while the flash point of 23–27°C [3] necessitates standard flammable liquid handling procedures. For facilities subject to VOC regulations, xylenes provides a quantifiable emissions advantage over faster-evaporating aromatic alternatives.

Biofiltration-Based VOC Abatement Systems in Industrial Emissions Control

For industrial operations employing biofiltration for VOC control, xylenes' 80% maximum biodegradation conversion [1] represents a 10 percentage-point advantage over 1,2,4-trimethylbenzene (70%) under identical biofilter operating conditions. This higher biodegradability reduces downstream emission loads and may lower regulatory compliance costs. Facilities processing mixed aromatic waste streams should consider that xylenes occupies an intermediate biodegradability position between toluene (95% conversion) and trimethylbenzene (70% conversion) [1], informing process design and emission inventory calculations.

Cost-Sensitive Solvent Applications Not Requiring Isomeric Purity

Mixed xylenes is the economically rational choice for general solvent applications—including rubber cement formulation, printing inks, and oilfield production chemicals—where isomeric purity does not affect functional performance. Single-isomer xylenes command 2–5× cost premiums due to energy-intensive separation processes required to isolate isomers with nearly identical boiling points (m-xylene 139.1°C, p-xylene 138.4°C, o-xylene 144.5°C) [1][2]. Procurement specifications for non-isomer-specific solvent uses should default to mixed xylenes to optimize cost-efficiency while maintaining equivalent solvency performance [3].

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